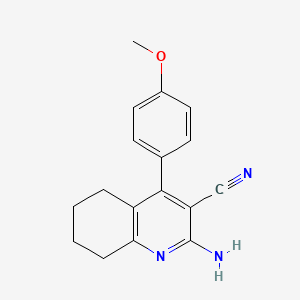

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a tetrahydroquinoline core

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-21-12-8-6-11(7-9-12)16-13-4-2-3-5-15(13)20-17(19)14(16)10-18/h6-9H,2-5H2,1H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUOESJNRVSXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to form an intermediate. This intermediate then undergoes a cyclization reaction with malononitrile to yield the final product. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Ammonium acetate

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

Purification techniques: Such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Primary amines and secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for diseases such as cancer and neurological disorders.

Medicine

In medicinal chemistry, 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives are investigated for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it an important building block for the development of new materials and therapeutic agents.

Biological Activity

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OC)C(=O)CCC3

- InChIKey : TWHOEKWQZJYNIR-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its derivatives have shown promising results in various cancer cell lines.

-

Induction of Apoptosis :

- The compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as Bax and Caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. For instance, in MCF-7 breast cancer cells, the expression of Caspase-3 increased six-fold compared to untreated cells .

- Inhibition of Cell Proliferation :

- Microtubule Targeting :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Apoptosis Induction | Increased Bax and Caspase-3 expression | |

| Cytotoxicity | IC < 100 µM | |

| Microtubule Inhibition | Significant inhibition of tubulin assembly |

Case Studies

- MCF-7 Cell Line Study :

- HepG2 Cell Line Study :

Q & A

Q. Basic

- Single-crystal X-ray diffraction (XRD): Resolves bond angles (e.g., C28–C29–C30–C31 torsion: −158.7°), lattice parameters (e.g., triclinic system, P1 space group), and hydrogen-bonding networks. Data collected at 100 K minimizes thermal motion artifacts .

- NMR/IR spectroscopy: Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in IR, amino proton signals at δ 5.5–6.0 ppm in ¹H NMR) .

- Thermogravimetric analysis (TGA): Assesses thermal stability, with decomposition typically observed above 250°C .

How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Q. Advanced

- Microwave-assisted synthesis: Reduces reaction time (from hours to minutes) and enhances yield by 15–20% compared to conventional heating .

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous/organic biphasic systems reduce tar formation .

- Stoichiometric control: A 1.2:1 molar ratio of ammonium acetate to aldehyde minimizes imine side products .

- In-line monitoring: Use HPLC or TLC (eluent: ethyl acetate/hexane, 3:7) to track reaction progress and isolate intermediates .

What strategies resolve discrepancies in crystallographic data between studies?

Q. Advanced

- Disorder modeling: For disordered residues (e.g., in the tetrahydroquinoline ring), refine occupancy ratios using SHELXL or OLEX2, and validate with Rint values < 0.05 .

- Temperature effects: Data collected at 100 K (vs. 296 K) reduces thermal motion, improving accuracy in bond-length measurements (mean σ(C–C) = 0.003 Å) .

- DFT validation: Compare experimental XRD data with density functional theory (DFT)-optimized structures to identify outliers (e.g., torsional angles deviating >5°) .

How does the substitution pattern on the phenyl ring influence biological activity?

Q. Advanced

- Electron-donating groups (e.g., 4-methoxy): Enhance antifungal activity (IC50 = 12–18 µM) by increasing lipophilicity (log P ≈ 2.5) and membrane permeability .

- Structure-activity relationship (SAR): Analogues with 4-chloro or 4-methyl substituents show reduced activity (IC50 > 50 µM), suggesting methoxy’s critical role in hydrogen bonding .

- In vitro assays: Use standardized microbroth dilution (CLSI M38-A2 protocol) against Candida albicans or Aspergillus fumigatus to quantify efficacy .

How can green chemistry principles be applied to scale up synthesis?

Q. Advanced

- Solvent-free conditions: Mechanochemical grinding (e.g., ball milling) reduces waste and energy consumption while maintaining yields >70% .

- Continuous flow reactors: Improve reproducibility for large-scale synthesis (batch size >100 g) with residence times <5 minutes .

- Biodegradable catalysts: Replace ammonium acetate with chitosan-supported catalysts to enhance recyclability (up to 5 cycles without loss of activity) .

What analytical challenges arise in resolving tautomeric forms of this compound?

Q. Advanced

- Keto-enol tautomerism: Use dynamic NMR (DNMR) at variable temperatures (25–80°C) to observe exchange peaks between tautomers. DFT calculations predict enol form dominance (ΔG ≈ −3.2 kcal/mol) due to conjugation with the nitrile group .

- XRD constraints: Tautomeric equilibrium complicates crystallographic refinement; freeze samples in liquid N2 during data collection to "trap" the dominant form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.